1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6S/c1-34-23-9-8-21(18-24(23)35-2)10-12-29-25(30)19-22(26(29)31)27-13-15-28(16-14-27)36(32,33)17-11-20-6-4-3-5-7-20/h3-9,11,17-18,22H,10,12-16,19H2,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYUTTXHGYTAI-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests various biological activities, which have been the subject of research in recent years. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H30N2O5S
- Molecular Weight : 446.56 g/mol
- CAS Number : 56361-03-6
- Structural Features : The compound features a pyrrolidine core with multiple substituents that may influence its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Mechanism : It appears to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage .
- Research Findings : Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation compared to controls .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties:
- Mechanism : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in mediating inflammatory responses .
- Clinical Relevance : This activity suggests potential applications in treating inflammatory diseases such as arthritis and multiple sclerosis.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticonvulsant Activity
Pyrrolidine derivatives have been noted for their anticonvulsant properties. Studies have shown that compounds with similar structures can inhibit seizures in animal models, suggesting that this compound may exhibit similar effects. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Antitumor Activity
Research indicates that pyrrolidine derivatives can possess antitumor properties. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology . For instance, compounds featuring the pyrrolidine structure have been shown to induce apoptosis in cancer cells.
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Pyrrolidine derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticonvulsant Screening
In a study published in the Journal of Medicinal Chemistry, several pyrrolidine derivatives were screened for anticonvulsant activity using the maximal electroshock seizure test in mice. The results indicated that compounds similar to our target compound exhibited significant protective effects against seizures, warranting further exploration into their mechanisms of action .
Case Study 2: Antitumor Mechanism Investigation
A research article detailed the evaluation of pyrrolidine derivatives against various cancer cell lines. The study found that these compounds could inhibit cell proliferation and induce apoptosis through caspase activation pathways. This suggests that our compound may similarly affect tumor growth and viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related analogs (as per ). Key differences in substituents and pharmacophores are highlighted:
Compound A : 2-[4-(1,3-Benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-methoxy-3-sulfamoylphenyl)acetamide (956436-90-1)
- Core structure : Imidazolidine-2,5-dione (5-membered ring) vs. pyrrolidine-2,5-dione (6-membered ring) in the target compound.
- Substituents :
- 1,3-Benzodioxol-5-yl group : A methylenedioxy ring system, which may reduce metabolic oxidation compared to the dimethoxyphenyl group in the target compound .
- Sulfamoylphenyl acetamide : A sulfonamide-linked acetamide group targeting polar regions of enzymes, contrasting with the styrenyl-sulfonylpiperazine group in the target compound.
Compound B : N-(4-Methoxy-3-piperidin-1-ylsulfonylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide (851872-46-3)
- Core structure : Acetamide backbone vs. pyrrolidine-dione in the target compound.
- Piperidinylsulfonylphenyl group: A bulkier sulfonamide substituent compared to the styrenyl-sulfonylpiperazine group, possibly altering steric hindrance and target selectivity .
Structural and Functional Comparison Table
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Pyrrolidine-2,5-dione | Imidazolidine-2,5-dione | Acetamide |
| Aromatic Substituent | 3,4-Dimethoxyphenylethyl | 1,3-Benzodioxol-5-yl | 4-Methoxy-3-piperidinylsulfonylphenyl |
| Sulfonamide Group | Styrenyl-sulfonylpiperazine | Sulfamoylphenyl acetamide | Thiadiazole-sulfanyl acetamide |
| Lipophilicity | High (due to dimethoxyphenyl and styrenyl groups) | Moderate (benzodioxole enhances stability) | Moderate-to-high (thiadiazole contributes polarity) |
| Potential Targets | Kinases, neurotransmitter receptors | Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases) | Thiol-dependent enzymes or transporters |
Key Research Findings and Implications
Target Compound vs. The styrenyl-sulfonylpiperazine group could enhance π-π stacking interactions with aromatic residues in kinase active sites, a feature absent in Compound A’s sulfamoylphenyl group.
Target Compound vs. Compound B :
- The absence of a thiadiazole group in the target compound reduces the risk of off-target thiol reactivity, which is a concern for Compound B in redox-sensitive biological systems .
- The dimethoxyphenylethyl group may improve blood-brain barrier penetration compared to Compound B’s piperidinylsulfonylphenyl substituent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione?
- Methodology : The compound can be synthesized via multi-step organic reactions, including:
- Step 1 : Sulfonylation of piperazine derivatives using [(E)-2-phenylethenyl]sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonylpiperazine intermediate.
- Step 2 : Alkylation of the pyrrolidine-2,5-dione core with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base like K₂CO₃.
- Step 3 : Final coupling of intermediates via nucleophilic substitution or amide bond formation.
- Characterization : Confirmation of structure via /-NMR, HRMS, and X-ray crystallography (if crystalline) .
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a methanol/water gradient (65:35) and UV detection at 254 nm for purity assessment (≥95% by area normalization) .
- NMR Spectroscopy : Analyze chemical shifts for key functional groups (e.g., sulfonyl group at ~3.2 ppm, pyrrolidine-dione protons at ~4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for sulfonylation or alkylation steps. Software like Gaussian or ORCA is recommended .
- Reaction Path Search : Apply automated algorithms (e.g., GRRM or AFIR) to explore alternative pathways and reduce trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, or catalysts. Tools like RDKit or ChemAxon can assist in feature engineering .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from independent studies and apply statistical tests (e.g., ANOVA or regression) to identify confounding variables (e.g., assay type, cell line variability) .
- Experimental Replication : Standardize protocols (e.g., IC₅₀ determination using identical cell lines and incubation times) to isolate discrepancies .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) or surface plasmon resonance (SPR) to validate target binding affinities under controlled conditions .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics : Perform affinity chromatography followed by LC-MS/MS to identify protein interactors .
- Metabolomics : Use -NMR or GC-MS to profile metabolic changes in treated vs. untreated cells .
- Transcriptomics : Apply RNA-seq to map gene expression alterations, prioritizing pathways like apoptosis or oxidative stress .
Experimental Design and Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
- Variable Selection : Modify substituents on the dimethoxyphenyl or sulfonylpiperazine moieties while keeping the pyrrolidine-dione core constant .
- DOE (Design of Experiments) : Use factorial designs (e.g., 2⁴ factorial matrix) to evaluate the impact of variables like steric bulk, electronic effects, and solubility .
- Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate structural features with activity trends .
Q. What are best practices for resolving low yields in the final coupling step of synthesis?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or copper(I) for Ullmann-type reactions .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and solubility .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
